Array ( [bid] => 6351529 ) Buy 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole | 501936-07-8

7-Methoxy-4,5-dihydro-1H-benzo[g]indazole

Catalog No.
S6639387
CAS No.
501936-07-8
M.F
C12H12N2O
M. Wt
200.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-4,5-dihydro-1H-benzo[g]indazole

CAS Number

501936-07-8

Product Name

7-Methoxy-4,5-dihydro-1H-benzo[g]indazole

IUPAC Name

7-methoxy-4,5-dihydro-1H-benzo[g]indazole

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C12H12N2O/c1-15-10-4-5-11-8(6-10)2-3-9-7-13-14-12(9)11/h4-7H,2-3H2,1H3,(H,13,14)

InChI Key

YUWNNFSRQHLLLG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C=NN3

solubility

= [ug/mL]

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C=NN3

7-Methoxy-4,5-dihydro-1H-benzo[g]indazole is a heterocyclic compound that belongs to the class of benzo[g]indazoles. Its molecular formula is C₁₂H₁₂N₂O, and it features a methoxy group at the 7-position of the benzo[g]indazole core. This compound is characterized by its unique bicyclic structure, which contributes to its chemical properties and biological activities. The benzo[g]indazole framework is known for its potential applications in medicinal chemistry, particularly as a scaffold for developing various bioactive molecules.

There is no scientific literature available on the mechanism of action of MBDHI.

  • No information on safety hazards or toxicity is available.

The chemical reactivity of 7-methoxy-4,5-dihydro-1H-benzo[g]indazole can be attributed to its functional groups. It can undergo several types of reactions, including:

  • Nucleophilic substitutions: The methoxy group can be substituted with various nucleophiles under appropriate conditions.
  • Electrophilic aromatic substitutions: The aromatic nature of the indazole ring allows for electrophilic attack at positions that are not hindered by substituents.
  • Tautomeric shifts: Benzo[g]indazoles can exist in tautomeric forms, which can influence their reactivity and stability in different environments .

Research indicates that 7-methoxy-4,5-dihydro-1H-benzo[g]indazole exhibits significant biological activities, including:

  • Anticancer properties: Compounds within the benzo[g]indazole class have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Antimicrobial activity: Some derivatives show promising results against bacterial and fungal strains, suggesting potential use as antimicrobial agents.
  • Enzyme inhibition: Certain studies highlight the compound's role as an inhibitor of specific kinases, which are critical in cancer progression and other diseases .

Several synthetic routes have been developed for 7-methoxy-4,5-dihydro-1H-benzo[g]indazole. Common methods include:

  • Condensation Reactions: The compound can be synthesized via condensation reactions of appropriate hydrazones or hydrazines with carbonyl compounds.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields while simplifying purification processes .
  • Hydrazone Formation: The reaction of substituted benzaldehydes with hydrazine derivatives can yield the desired indazole structure through cyclization processes.

7-Methoxy-4,5-dihydro-1H-benzo[g]indazole has diverse applications in:

  • Pharmaceutical Research: Due to its biological activities, it serves as a lead compound for drug development targeting various diseases, especially cancers.
  • Chemical Biology: It is utilized in studies exploring biochemical pathways and enzyme interactions.
  • Material Science: Its unique structure may also find applications in developing novel materials with specific electronic or optical properties .

Interaction studies involving 7-methoxy-4,5-dihydro-1H-benzo[g]indazole focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro Assays: To evaluate the biological effects of the compound on cell lines or microbial cultures.

Such studies help elucidate the mechanisms behind its biological activities and inform further modifications for enhanced efficacy.

Several compounds share structural similarities with 7-methoxy-4,5-dihydro-1H-benzo[g]indazole. A comparison highlights its unique features:

Compound NameStructure TypeNotable Activities
4,5-Dihydro-1H-benzo[g]indazoleIndazoleAnticancer properties
6-Nitrobenzo[g]indazoleNitrogen-substituted variantIncreased potency against certain cancers
3-(4-Methoxyphenyl)-4,5-dihydro-1H-indazolePhenyl-substituted variantEnhanced selectivity in enzyme inhibition

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

200.094963011 g/mol

Monoisotopic Mass

200.094963011 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

Explore Compound Types